![molecular formula C17H16BrClN2O3 B2647307 N-(5-bromofuran-2-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide CAS No. 899992-73-5](/img/structure/B2647307.png)
N-(5-bromofuran-2-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide
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Description
N-(5-bromofuran-2-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide, also known as BFCP, is a synthetic compound that has been extensively studied for its potential use in scientific research. It was first synthesized in 2009 by a group of researchers at the University of California, San Diego, and has since been used in numerous studies to investigate its mechanism of action and potential applications in various fields.
Scientific Research Applications
Secondary Steric Effects in Piperidinodebromination
Consiglio et al. (1985) investigated the steric interactions in N-substituted 2-bromo-4-R-5-nitrothiophene-3-carboxamides, highlighting the effects of restricted rotation around the C–N bond of the amino group. This research underlines the complexity of chemical reactions involving carboxamide compounds, possibly relevant to understanding the behavior of N-(5-bromofuran-2-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide in synthetic processes Consiglio et al., 1985.
Urotensin-II Receptor Antagonists
Lim et al. (2019) synthesized 5-arylfuran-2-carboxamide derivatives, including compounds structurally related to the specified chemical, demonstrating potential as urotensin-II receptor antagonists. This shows the compound's relevance in developing therapeutic agents targeting cardiovascular diseases Lim et al., 2019.
Antiprotozoal Agents
Ismail et al. (2004) developed novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines with antiprotozoal activities, highlighting the potential of structurally similar compounds in treating protozoal infections. Such research underscores the therapeutic application possibilities of this compound derivatives Ismail et al., 2004.
Allosteric Modulation of CB1 Receptors
Khurana et al. (2014) explored the optimization of chemical functionalities in indole-2-carboxamides to improve allosteric modulation for the cannabinoid receptor 1 (CB1). This study suggests that derivatives of the compound could have applications in modulating CB1 receptor activity, potentially influencing research in neurology and pharmacology Khurana et al., 2014.
properties
IUPAC Name |
N-(5-bromofuran-2-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O3/c18-15-9-8-14(24-15)16(22)21(13-6-4-12(19)5-7-13)17(23)20-10-2-1-3-11-20/h4-9H,1-3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPWBQLCVTYTRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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